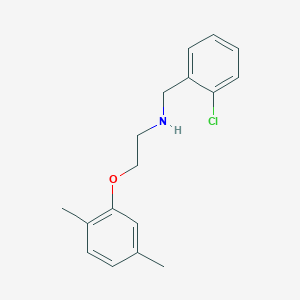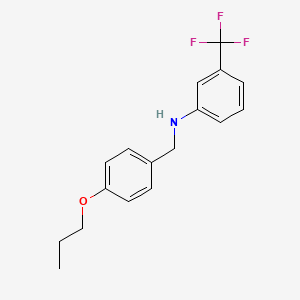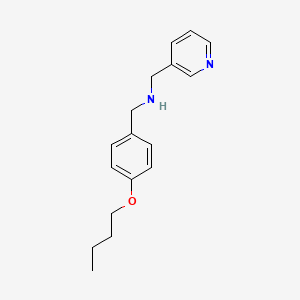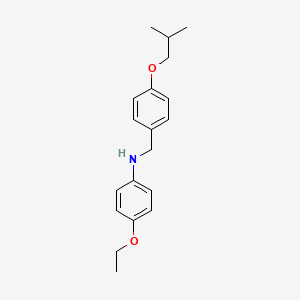![molecular formula C21H21N B1385388 N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline CAS No. 1040682-43-6](/img/structure/B1385388.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline is an organic compound that features a biphenyl group attached to a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline typically involves the reaction of 4-bromomethylbiphenyl with 2,3-dimethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
2,3-Dimethylaniline: An aromatic amine with two methyl groups on the aniline ring, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline is unique due to the presence of both biphenyl and dimethylaniline moieties, which confer distinct chemical and physical properties
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-16-7-6-10-21(17(16)2)22-15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14,22H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNMAVGUPEQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)


![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
![3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385315.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385324.png)


